2-Methyl-3-nitrobenzoyl chloride
Overview
Description
2-Methyl-3-nitrobenzoyl chloride is an organic compound with the molecular formula C8H6ClNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Mode of Action
Similar compounds like 2-nitrobenzyl chloride have been reported to react with n-methyldiethanolamine, and further reaction of the resulting quaternary diol with thionyl chloride at room temperature yields nitrobenzyl mustard quaternary salts .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-nitrobenzoyl chloride can be synthesized through the nitration of 2-methylbenzoyl chloride. The nitration process involves the reaction of 2-methylbenzoyl chloride with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures. The reaction conditions must be carefully controlled to ensure the selective nitration at the third position of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration processes. The reaction is carried out in specialized reactors that allow for precise temperature and concentration control. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include 2-methyl-3-nitrobenzamides, 2-methyl-3-nitrobenzoates, and other derivatives.
Reduction: The major product is 2-methyl-3-aminobenzoyl chloride.
Oxidation: The major product is 2-methyl-3-nitrobenzoic acid.
Scientific Research Applications
2-Methyl-3-nitrobenzoyl chloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of pharmaceutical compounds and drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoyl chloride: Similar structure but lacks the methyl group at the second position.
4-Methyl-3-nitrobenzoyl chloride: Similar structure but the methyl group is at the fourth position instead of the second.
2-Chloro-3-nitrobenzoyl chloride: Similar structure but has a chlorine atom instead of a methyl group at the second position.
Uniqueness
2-Methyl-3-nitrobenzoyl chloride is unique due to the presence of both a methyl group and a nitro group on the benzene ring. This combination of substituents imparts specific chemical reactivity and properties that are different from other similar compounds. The methyl group can influence the electron density of the benzene ring, affecting the reactivity of the nitro group and the acyl chloride functionality.
Properties
IUPAC Name |
2-methyl-3-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5-6(8(9)11)3-2-4-7(5)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENLNPJRTOHQIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479952 | |
Record name | 2-METHYL-3-NITROBENZOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39053-41-3 | |
Record name | 2-Methyl-3-nitrobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39053-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-METHYL-3-NITROBENZOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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